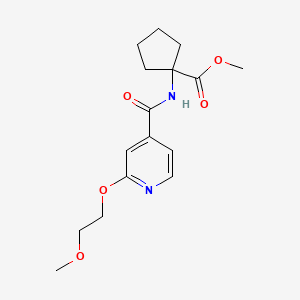
N-(6-methoxypyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxypyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide, commonly known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP belongs to the class of compounds known as pyrimidines and has been found to exhibit a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
MPTP has been widely used in scientific research for its potential applications in the study of Parkinson's disease. MPTP is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in animal models. This has led to the use of MPTP in the development of animal models for Parkinson's disease and the study of the disease's pathophysiology.
Mecanismo De Acción
MPTP is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra. MPP+ enters dopaminergic neurons through the dopamine transporter and inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
MPTP has been found to exhibit a wide range of biochemical and physiological effects. In addition to its selective destruction of dopaminergic neurons in the substantia nigra, MPTP has been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction. MPTP has also been found to affect other neurotransmitter systems, including the serotonergic and noradrenergic systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. MPTP-induced Parkinson's disease animal models have been extensively studied and validated, making them a useful tool for studying the pathophysiology of Parkinson's disease. However, MPTP also has several limitations. It is toxic and requires careful handling, and its effects may not fully mimic the pathophysiology of Parkinson's disease in humans.
Direcciones Futuras
There are several future directions for the use of MPTP in scientific research. One area of interest is the development of new animal models for Parkinson's disease that more closely mimic the disease's pathophysiology in humans. Another area of interest is the study of MPTP's effects on other neurotransmitter systems and its potential applications in the study of other neurological disorders. Finally, there is ongoing research into the development of new compounds that selectively target dopaminergic neurons without the toxic effects of MPTP.
Métodos De Síntesis
The synthesis method of MPTP involves the reaction of 6-methoxypyrimidine-4-carboxylic acid with 3-(trifluoromethyl)phenol in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with acetamide to yield MPTP. The synthesis of MPTP has been extensively studied and optimized to yield high purity and yield.
Propiedades
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-22-13-6-11(18-8-19-13)20-12(21)7-23-10-4-2-3-9(5-10)14(15,16)17/h2-6,8H,7H2,1H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBGVBIRSFUADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)COC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(Tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2559883.png)
![(4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2559884.png)
![(E)-3-[(1R,3R)-2,2-Dichloro-3-methylcyclopropyl]prop-2-enoic acid](/img/structure/B2559886.png)
![2-(4-Chlorophenoxy)-2-methyl-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]propan-1-one](/img/structure/B2559888.png)
![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559892.png)


![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2559895.png)


![8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2559900.png)
![2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2559901.png)

![[(2,5-Diethoxy-4-methylphenyl)sulfonyl]dimethylamine](/img/structure/B2559905.png)